![molecular formula C20H11BrClN3O4 B4928470 N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B4928470.png)
N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyanoacrylamide
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Overview
Description
N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyanoacrylamide, commonly referred to as BNC, is a compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. BNC is a cyanoacrylamide derivative that has been synthesized through a series of chemical reactions.
Mechanism of Action
The mechanism of action of BNC is not fully understood. However, it has been suggested that BNC exerts its anti-cancer activity by inhibiting the activity of various enzymes involved in the cell cycle and apoptosis. BNC has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to cell death.
Biochemical and Physiological Effects:
BNC has been found to have various biochemical and physiological effects. BNC has been shown to inhibit the activity of various enzymes involved in the cell cycle and apoptosis, leading to cell cycle arrest and apoptosis in cancer cells. BNC has also been found to induce the production of ROS in cancer cells, which leads to cell death. In addition, BNC has been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of BNC is its potential anti-cancer activity. BNC has been found to exhibit anti-cancer activity against various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. Another advantage of BNC is its anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of BNC is its limited solubility in water, which can make it difficult to use in some lab experiments.
Future Directions
There are several future directions for the research on BNC. One potential direction is to further investigate the mechanism of action of BNC. Another potential direction is to explore the potential applications of BNC in the treatment of various inflammatory diseases. Additionally, further research could be done to optimize the synthesis method of BNC and to improve its solubility in water. Finally, more studies could be done to evaluate the safety and toxicity of BNC in vivo.
Conclusion:
In conclusion, BNC is a compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. BNC has been found to exhibit anti-cancer activity, anti-inflammatory, and anti-oxidant properties. Although BNC has some limitations, it has several potential advantages that make it a promising candidate for further research. The future directions for research on BNC include investigating its mechanism of action, exploring its potential applications in the treatment of various inflammatory diseases, optimizing its synthesis method, and evaluating its safety and toxicity in vivo.
Synthesis Methods
BNC is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis of BNC starts with the reaction of 4-bromobenzaldehyde with malononitrile to form a substituted benzaldehyde. The substituted benzaldehyde is then reacted with 4-chloro-2-nitrobenzene to form a substituted chalcone. The substituted chalcone is then reacted with furfural to form a substituted chalcone derivative. Finally, the substituted chalcone derivative is reacted with cyanoacetic acid to form BNC.
Scientific Research Applications
BNC has been shown to have potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and cancer research. BNC has been found to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. BNC has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, colorectal cancer, and lung cancer cells. In addition, BNC has been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
(Z)-N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrClN3O4/c21-13-1-4-15(5-2-13)24-20(26)12(11-23)9-16-6-8-19(29-16)17-7-3-14(22)10-18(17)25(27)28/h1-10H,(H,24,26)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQMEFMISQHUND-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])/C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide |
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